TPSA-Driven Permeability Differentiation: N-(2-Amino-1H-benzimidazol-5-yl)benzamide vs. 2-Aminobenzimidazole Parent Scaffold
N-(2-Amino-1H-benzimidazol-5-yl)benzamide possesses a calculated Topological Polar Surface Area (TPSA) of 98.6 Ų, reflecting the combined contribution of the 2-amino group and the 5-benzamide moiety . The parent scaffold 2-aminobenzimidazole (CAS 934-32-7) lacks the benzamide substituent and consequently has a substantially lower TPSA (estimated ≤67 Ų based on the absence of the additional amide oxygen and phenyl ring). This 31.6+ Ų increase in TPSA shifts the compound across established drug-likeness thresholds (TPSA <140 Ų for oral bioavailability, <90 Ų for blood-brain barrier penetration), directly impacting the selection of appropriate in vivo models and formulation strategies [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 98.6 Ų |
| Comparator Or Baseline | 2-Aminobenzimidazole: estimated ≤67 Ų (theoretical, based on absence of benzamide carbonyl and phenyl contributions) |
| Quantified Difference | Increase of ≥31.6 Ų (+47% minimum) |
| Conditions | Calculated property; standard TPSA algorithm (VulcanChem specification sheet and PubChem computed descriptors) |
Why This Matters
A TPSA >90 Ų theoretically restricts passive blood-brain barrier penetration, making this compound more suitable for peripheral target applications than CNS-penetrant 2-aminobenzimidazole analogs, a critical selection criterion for in vivo pharmacology.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. TPSA threshold analysis for CNS penetration. View Source
